molecular formula C11H14N2O2S B6760986 N-(4-cyclopropyl-1,3-thiazol-5-yl)oxolane-2-carboxamide

N-(4-cyclopropyl-1,3-thiazol-5-yl)oxolane-2-carboxamide

Cat. No.: B6760986
M. Wt: 238.31 g/mol
InChI Key: TVPDXWBGVFWUOW-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-1,3-thiazol-5-yl)oxolane-2-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Properties

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-5-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-10(8-2-1-5-15-8)13-11-9(7-3-4-7)12-6-16-11/h6-8H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPDXWBGVFWUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(N=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropyl-1,3-thiazol-5-yl)oxolane-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the oxolane-2-carboxamide moiety. One common method involves the reaction of cyclopropylamine with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with an oxolane-2-carboxylic acid derivative to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopropyl-1,3-thiazol-5-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-cyclopropyl-1,3-thiazol-5-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness

N-(4-cyclopropyl-1,3-thiazol-5-yl)oxolane-2-carboxamide is unique due to its specific combination of a thiazole ring and an oxolane-2-carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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